1-(3-Methoxyphenyl)propan-2-amine hydrochloride
Overview
Description
3-Methoxyamphetamine (hydrochloride) is a derivative of amphetamine that acts as a central nervous system stimulant. It is known for its ability to release serotonin, dopamine, and norepinephrine, making it a compound of interest in both scientific research and illicit drug markets . The compound has appeared as a designer drug alternative to MDMA, although it is less common .
Scientific Research Applications
3-Methoxyamphetamine (hydrochloride) has several applications in scientific research:
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can act as potent and selective serotonin releasing agents . This suggests that 1-(3-Methoxyphenyl)propan-2-amine hydrochloride may interact with enzymes, proteins, and other biomolecules involved in serotonin synthesis, release, and reuptake.
Cellular Effects
Given its potential role as a serotonin releasing agent , it could influence cell function by modulating cell signaling pathways related to serotonin. This could impact gene expression and cellular metabolism.
Molecular Mechanism
If it acts as a serotonin releasing agent , it could exert its effects at the molecular level by binding to and activating certain receptors or transporters, leading to increased release of serotonin. This could also result in changes in gene expression related to serotonin signaling.
Metabolic Pathways
Given its potential role as a serotonin releasing agent , it could be involved in pathways related to serotonin synthesis, release, and reuptake.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyamphetamine (hydrochloride) typically involves the reaction of 3-methoxyphenylacetone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods: the general principles of large-scale synthesis would involve optimizing the reductive amination process for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: 3-Methoxyamphetamine can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 3-methoxyphenylacetone or 3-methoxybenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
3-Methoxyamphetamine (hydrochloride) exerts its effects by acting as a releasing agent for serotonin, dopamine, and norepinephrine. It binds to and inhibits the reuptake transporters for these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system . The compound also interacts with adrenergic receptors, contributing to its stimulant effects .
Comparison with Similar Compounds
4-Methoxyamphetamine (PMA): Similar in structure but primarily acts as a selective serotonin releasing agent.
2-Methoxyamphetamine (OMA): Another positional isomer with different pharmacological properties.
3-Methylamphetamine (3-MA): Shares structural similarities but differs in its effects on neurotransmitter release.
Uniqueness: 3-Methoxyamphetamine (hydrochloride) is unique due to its balanced release of serotonin, dopamine, and norepinephrine, unlike 4-Methoxyamphetamine which is more selective for serotonin release . This balanced release profile makes it a compound of interest for studying the combined effects on multiple neurotransmitter systems.
Properties
IUPAC Name |
1-(3-methoxyphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZOPEUEYCVTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35294-10-1 | |
Record name | 3-Methoxyamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035294101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXYAMPHETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU9UK23KHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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